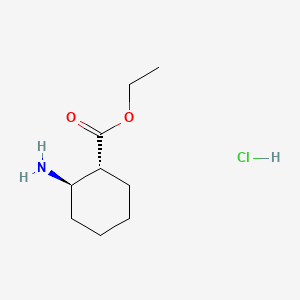

ETHYL TRANS-2-AMINO-1-CYCLOHEXANECARBOXYLATE hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl trans-2-amino-1-cyclohexanecarboxylate hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl . It has a molecular weight of 207.7 g/mol . This compound is also known by several synonyms, including ethyl 1r,2r-2-aminocyclohexane-1-carboxylate hydrochloride and trans-ethyl 2-aminocyclohexanecarboxylate hydrochloride .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride . The InChI Key is XMQSOBPCWYVZSW-SCLLHFNJSA-N . The SMILES representation is CCOC(=O)C1CCCCC1N.Cl .

Physical and Chemical Properties Analysis

This compound appears as a white to off-white granular powder . It has a melting point range of 152.0°C to 156.0°C . It is soluble in water .

Aplicaciones Científicas De Investigación

Enhanced Absorption in Drug Derivatives

Derivatives of tranexamic acid, which contain ETHYL TRANS-2-AMINO-1-CYCLOHEXANECARBOXYLATE hydrochloride, have been studied for their enhanced absorption compared to tranexamic acid itself. These derivatives show good stability in acidic and neutral solutions and are easily hydrolyzed in plasma. Their increased absorption makes them potentially more effective in medicinal applications (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).

Synthesis Methodologies

A practical synthesis method for ethyl trans-2-amino-1-cyclohexanecarboxylate, focusing on large-scale preparation, has been developed. This method involves asymmetric reductive amination, highlighting the significance of this compound in chemical synthesis and potential pharmacological applications (Xu, Prasad, Repič, & Blacklock, 1997).

Angiotensin Converting Enzyme Inhibitors

Ethyl trans-2-aminocyclohexanecarboxylate hydrochloride derivatives have been synthesized and evaluated as inhibitors of angiotensin converting enzyme (ACE). These compounds represent a novel class of non-amino acid ACE inhibitors, which could have significant implications for cardiovascular therapies (Turbanti, Cerbai, Di Bugno, Giorgi, Garzelli, et al., 1993).

Treatment of Preterm Labor

A compound containing ethyl trans-2-aminocyclohexanecarboxylate hydrochloride, identified as SAR150640, has been characterized as a potent and selective β3-adrenoceptor agonist for the treatment of preterm labor. Its pharmacological profile indicates potential therapeutic application in managing preterm labor (Croci, Cecchi, Marini, Rouget, Viviani, et al., 2007).

Molecular Conformation Studies

The molecular conformations of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, which include ethyl trans-2-aminocyclohexanecarboxylate, have been studied using NMR and molecular orbital methods. Understanding these conformations is crucial for drug design and understanding the compound's interactions at the molecular level (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).

Propiedades

IUPAC Name |

ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQSOBPCWYVZSW-SCLLHFNJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2562708.png)

![8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2562710.png)

![2-(4-nitrophenoxy)-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2562711.png)

![1-Methyl-4-[(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2562717.png)

![3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione](/img/structure/B2562719.png)